

Preclinical Profile of ASTX029: A Dual-Mechanism ERK Inhibitor

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Compound of Interest		
Compound Name:	ASTX029	
Cat. No.:	B3025699	Get Quote

Introduction

ASTX029 is a potent and selective, orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a key therapeutic target in cancers characterized by aberrant activation of this pathway, such as those with BRAF or RAS mutations.[2] Preclinical studies have demonstrated that ASTX029 exhibits a dual mechanism of action, inhibiting both the catalytic activity of ERK and its phosphorylation by the upstream kinase MEK.[2] This comprehensive technical guide summarizes the key preclinical findings on ASTX029, including its in vitro and in vivo activity, target modulation, and associated experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and targeted therapy development.

In Vitro Activity

ASTX029 has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations that activate the MAPK pathway. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.



Cell Line	Cancer Type	Mutation Status	IC50 (nM)
A375	Melanoma	BRAF V600E	3.4[1]
HCT116	Colorectal Cancer	KRAS G13D	28
AML Cell Lines (average)	Acute Myeloid Leukemia	MAPK pathway activating mutations	47

Table 1: In Vitro Anti-proliferative Activity of ASTX029 in various cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of **ASTX029** has been evaluated in several mouse xenograft models of human cancers. Oral administration of **ASTX029** resulted in significant tumor growth inhibition and, in some cases, tumor regression.

Xenograft Model	Cancer Type	Mutation Status	Treatment Regimen	Anti-Tumor Activity
Colo205	Colorectal Cancer	BRAF V600E	75 mg/kg, once daily, oral	Tumor regressions observed
A375	Melanoma	BRAF V600E	Not specified	Tumor regressions observed
Calu-6	Non-Small Cell Lung Cancer	KRAS Q61K	Not specified	Tumor regressions observed
AML Models	Acute Myeloid Leukemia	Not specified	Once daily, oral	Significant tumor growth inhibition

Table 2: In Vivo Anti-Tumor Efficacy of **ASTX029** in Xenograft Models.

Experimental Protocols



The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of **ASTX029**.

In Vitro Proliferation Assay

The anti-proliferative effects of **ASTX029** were assessed using a luminescence-based cell viability assay.

- Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
- Procedure Outline:
 - Cancer cell lines are seeded in 96-well or 384-well opaque-walled plates and allowed to adhere overnight.
 - Cells are treated with a serial dilution of ASTX029 or vehicle control (DMSO) and incubated for a specified period (e.g., 96 hours).
 - The CellTiter-Glo® reagent is added to each well.
 - The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
 - The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
 - Luminescence is measured using a plate reader.
 - The IC50 values are calculated from the dose-response curves.

Western Blotting for Target Modulation

Western blotting was employed to confirm the dual-mechanism of action of **ASTX029** by assessing the phosphorylation status of ERK and its downstream substrate, RSK.

Procedure Outline:



- Cell Lysis: Cells treated with ASTX029 or vehicle are washed with ice-cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
 - The membrane is incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (pRSK), and a loading control (e.g., actin or tubulin) overnight at 4°C.
 - After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies for the total proteins.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **ASTX029** was evaluated in immunodeficient mice bearing human tumor xenografts.

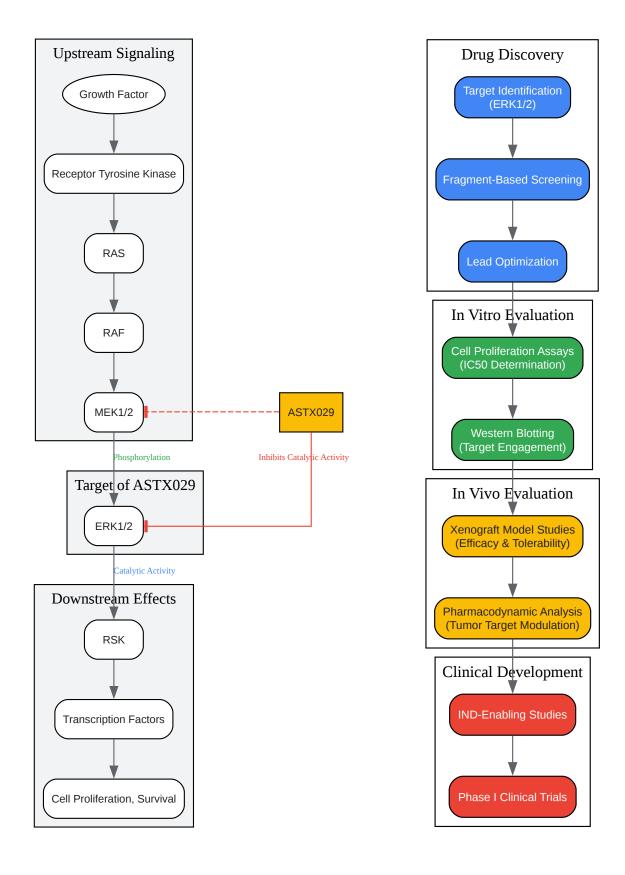
- Animal Models: Male nude (BALB/cOlaHsd-Foxn1nu) or CB17 SCID mice were used for these studies.
- Tumor Implantation: Human cancer cells were implanted subcutaneously into the flanks of the mice.



- Drug Formulation and Administration: ASTX029 was formulated in 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose and administered orally.
- · Study Design:
 - When tumors reached a predetermined size (e.g., 100-250 mm³), the animals were randomized into treatment and control groups.
 - Mice were treated with ASTX029 at various doses and schedules (e.g., once daily or every other day).
 - Tumor volumes were measured regularly using calipers.
 - Animal body weight and overall health were monitored to assess toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of target modulation by western blotting or other methods.

Visualizations Signaling Pathway





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